molecular formula C9H14N2O2 B15275444 2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid

2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid

Cat. No.: B15275444
M. Wt: 182.22 g/mol
InChI Key: STYBIBCXGMVBKM-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1-ethyl-1H-imidazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-imidazole-4-carboxylic acid
  • 2-Methyl-1H-imidazole-4-carboxylic acid
  • 1-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

2-(1-Ethyl-1H-imidazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethylimidazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-11-5-7(10-6-11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

STYBIBCXGMVBKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(C)(C)C(=O)O

Origin of Product

United States

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